N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of 2,4,5-trisubstituted thiazoles . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure . This particular compound is notable for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiazole with appropriate pyrimidine derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final products using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity, disrupt cell membranes, or interfere with DNA replication . These actions result in its biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5-methyl-1,3-benzoxazol-2-yl)sulfanylacetamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique structural features and diverse biological activities. Its combination of thiazole and pyrimidine rings provides a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C13H12N4O2S2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H12N4O2S2/c1-6-5-17-11(19)9(4-14-13(17)20-6)10(18)16-12-15-7(2)8(3)21-12/h4-5H,1-3H3,(H,15,16,18) |
InChI Key |
DRDHNYKVCAZBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=C(S3)C)C |
Origin of Product |
United States |
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